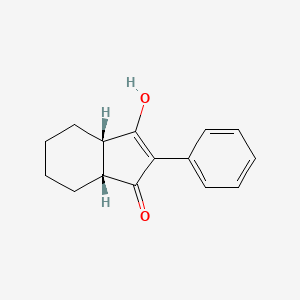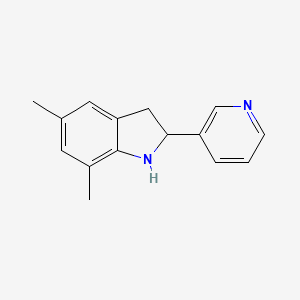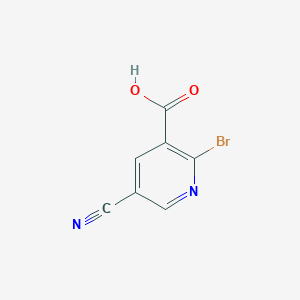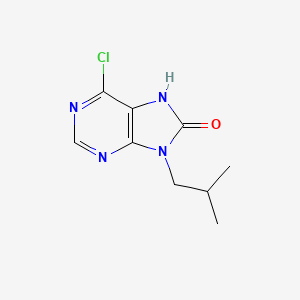![molecular formula C7H6BrN3O B11880980 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-metoxi-1H-pirazolo[4,3-c]piridina es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones en química medicinal. La estructura única de la 4-Bromo-3-metoxi-1H-pirazolo[4,3-c]piridina la convierte en un andamiaje valioso para el desarrollo de nuevos agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromo-3-metoxi-1H-pirazolo[4,3-c]piridina típicamente implica la yodación de 5-bromo-1H-pirazolo[3,4-b]piridina comercialmente disponible utilizando N-iodosuccinimida (NIS) para obtener un intermedio. El grupo NH de este intermedio se protege luego usando PMB-Cl (cloruro de para-metoxibencilo) para producir el intermedio clave . Este intermedio puede sufrir una mayor funcionalización para introducir el grupo metoxi en la posición 3.
Métodos de producción industrial: Los métodos de producción industrial para la 4-Bromo-3-metoxi-1H-pirazolo[4,3-c]piridina no están ampliamente documentados en la literatura. El enfoque general implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente, con la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: La 4-Bromo-3-metoxi-1H-pirazolo[4,3-c]piridina puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en la posición 4 puede ser sustituido por diferentes nucleófilos en condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar derivados biarílicos.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Reacciones de oxidación: Se pueden usar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Reacciones de acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan típicamente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pirazolopiridina sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
La 4-Bromo-3-metoxi-1H-pirazolo[4,3-c]piridina tiene varias aplicaciones de investigación científica, que incluyen:
Estudios biológicos: Se utiliza en el estudio de las vías de señalización celular y las interacciones de los receptores.
Biología química: El compuesto se emplea en el diseño de sondas químicas para investigar procesos biológicos.
Aplicaciones industriales: Se puede utilizar en la síntesis de materiales avanzados y como bloque de construcción para moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de la 4-Bromo-3-metoxi-1H-pirazolo[4,3-c]piridina involucra su interacción con objetivos moleculares específicos, como los TRK. Al unirse a estos receptores, el compuesto inhibe su actividad de quinasa, bloqueando así las vías de señalización aguas abajo que promueven la proliferación y supervivencia celular . Esta inhibición puede conducir a la supresión del crecimiento de las células cancerosas e inducir la apoptosis en ciertas líneas celulares.
Compuestos similares:
1H-Pirazolo[3,4-b]piridina: Otro miembro de la familia de las pirazolopiridinas con actividades biológicas similares.
4-Bromo-1H-pirazolo[3,4-c]piridina: Un compuesto estrechamente relacionado con un patrón de sustitución diferente.
3-Bromo-4-metoxi-1-(tetrahidro-2H-piran-2-il)-1H-pirazolo[4,3-c]piridina: Un derivado con grupos funcionales adicionales.
Singularidad: La 4-Bromo-3-metoxi-1H-pirazolo[4,3-c]piridina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su capacidad para servir como un andamiaje versátil para el desarrollo de fármacos y su potencial como inhibidor de TRK la convierten en un compuesto valioso en química medicinal .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
4-Bromo-1H-pyrazolo[3,4-c]pyridine: A closely related compound with a different substitution pattern.
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: A derivative with additional functional groups.
Uniqueness: 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development and its potential as a TRK inhibitor make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6BrN3O |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
4-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |
Clave InChI |
JFVUIJXEBSDDHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NNC2=C1C(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)


